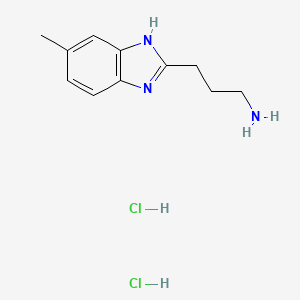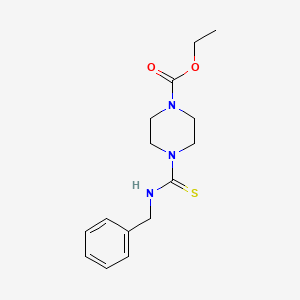![molecular formula C13H14N2O5 B2399423 Ácido 3-[4-(4-metoxifenil)-2,5-dioxoimidazolidin-4-il]propanoico CAS No. 30741-78-7](/img/structure/B2399423.png)
Ácido 3-[4-(4-metoxifenil)-2,5-dioxoimidazolidin-4-il]propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a methoxyphenyl group attached to an imidazolidinone ring, which is further connected to a propanoic acid moiety
Aplicaciones Científicas De Investigación
3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary targets of “3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” are currently unknown. This compound is a type of organic compound
Biochemical Pathways
The biochemical pathways affected by “3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” are currently unknown. As an organic compound
Pharmacokinetics
It is known that the compound is a white crystalline or crystalline powder . It is soluble in ethanol, ether, and acetic acid, but insoluble in water
Action Environment
The action, efficacy, and stability of “3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” could potentially be influenced by various environmental factors. For instance, its solubility characteristics suggest that it might be more effective in environments containing ethanol, ether, or acetic acid . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves the reaction of 4-methoxybenzaldehyde with glycine to form an intermediate Schiff base This intermediate is then cyclized to form the imidazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-[4-(4-Hydroxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid.
Reduction: Formation of 3-[4-(4-Methoxyphenyl)-2,5-dihydroimidazolidin-4-yl]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4-(4-Hydroxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
- 3-[4-(4-Methoxyphenyl)-2,5-dihydroimidazolidin-4-yl]propanoic acid
- 3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]butanoic acid
Uniqueness
3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The imidazolidinone ring provides a rigid structure that can enhance binding affinity to molecular targets, making it a valuable compound for drug development and other applications.
Propiedades
IUPAC Name |
3-[4-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-20-9-4-2-8(3-5-9)13(7-6-10(16)17)11(18)14-12(19)15-13/h2-5H,6-7H2,1H3,(H,16,17)(H2,14,15,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXRVLVTZQMTKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate](/img/structure/B2399343.png)

![4-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide](/img/structure/B2399346.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2399349.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2399351.png)
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2399352.png)
![1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2399353.png)




![2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2399361.png)
